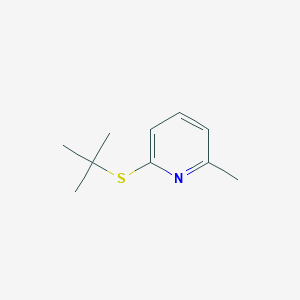

2-tert-butylsulfanyl-6-methylpyridine

描述

属性

CAS 编号 |

18794-43-9 |

|---|---|

分子式 |

C10H15NS |

分子量 |

181.3 g/mol |

IUPAC 名称 |

2-tert-butylsulfanyl-6-methylpyridine |

InChI |

InChI=1S/C10H15NS/c1-8-6-5-7-9(11-8)12-10(2,3)4/h5-7H,1-4H3 |

InChI 键 |

ZLPUWUHNQZOJNU-UHFFFAOYSA-N |

SMILES |

CC1=NC(=CC=C1)SC(C)(C)C |

规范 SMILES |

CC1=NC(=CC=C1)SC(C)(C)C |

产品来源 |

United States |

准备方法

Halogenated Pyridine Precursors

A widely employed route involves nucleophilic substitution of halogenated pyridine derivatives. For example, 2-chloro-6-methylpyridine reacts with tert-butylthiolate under catalytic conditions. This method parallels protocols described for analogous sulfur-containing heterocycles.

Reaction Conditions:

-

Substrate: 2-chloro-6-methylpyridine

-

Nucleophile: Sodium tert-butylthiolate (NaS-t-Bu)

-

Catalyst: Copper(I) iodide (CuI)

-

Solvent: Dimethylformamide (DMF) or hexamethylphosphoramide (HMPA)

-

Temperature: 80–120°C

The reaction proceeds via a single-step mechanism, where the tert-butylthiolate displaces the chloride ion. Polar aprotic solvents enhance nucleophilicity, while elevated temperatures accelerate substitution.

Directed Ortho-Metalation Strategies

Lithium-Based Deprotonation

Directed metalation of 6-methylpyridine enables regioselective functionalization at the 2-position. Using lithium tetramethylpiperidide (LiTMP), the pyridine ring is deprotonated at the 2-position, followed by quenching with tert-butylsulfenyl chloride (t-BuSCl).

Key Steps:

-

Deprotonation:

-

Base: LiTMP (2.2 equiv)

-

Solvent: Tetrahydrofuran (THF) at -78°C

-

Intermediate: 2-lithio-6-methylpyridine

-

-

Electrophilic Quenching:

This method avoids competing side reactions due to the steric bulk of LiTMP, which selectively targets the 2-position adjacent to the nitrogen.

Diazotization and Thiolation

Aminopyridine Derivatives

Comparative Analysis of Synthetic Routes

Industrial-Scale Production

Continuous-Flow Synthesis

Recent patents highlight continuous-flow systems for large-scale production, improving reproducibility and safety. Key parameters include:

-

Residence Time: 10–30 minutes

-

Pressure: 5–10 bar

-

Catalyst Recovery: Copper-coated reactors for reduced metal leaching

Emerging Methodologies

化学反应分析

Types of Reactions

2-tert-butylsulfanyl-6-methylpyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the tert-butylthio group to a thiol or other reduced forms.

Substitution: The compound can participate in substitution reactions where the tert-butylthio group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols or other reduced derivatives.

Substitution: Compounds with different functional groups replacing the tert-butylthio group.

科学研究应用

2-tert-butylsulfanyl-6-methylpyridine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 2-tert-butylsulfanyl-6-methylpyridine involves its interaction with specific molecular targets. The tert-butylthio group can engage in various chemical interactions, influencing the compound’s reactivity and binding properties. These interactions can affect molecular pathways and biological processes, making the compound of interest for further study.

相似化合物的比较

Comparison with Structurally Similar Pyridine Derivatives

Key Observations:

Steric Effects : The tert-butylsulfanyl group in 2-tert-butylsulfanyl-6-methylpyridine imposes greater steric hindrance compared to smaller substituents (e.g., methyl or methoxy groups in ). This bulk may limit its utility in tight-binding coordination complexes but could enhance selectivity in catalytic systems.

Electronic Modulation: Sulfanyl (-S-) groups are less electron-withdrawing than sulfonyl (-SO₂-) but more so than thiophenol (-SH). This positions 2-tert-butylsulfanyl-6-methylpyridine as a moderate electron acceptor, contrasting with the electron-rich methoxy derivatives () or nucleophilic amino-bromopyridines ().

Synthetic Utility: Unlike 6,6′-Di-(2″-thiophenol)-2,2′-bipyridine (), which is tailored for metal chelation, 2-tert-butylsulfanyl-6-methylpyridine’s tert-butyl group may improve solubility in nonpolar solvents, aiding in purification or reaction design.

常见问题

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-tert-butylsulfanyl-6-methylpyridine in laboratory settings?

- Answer : Based on GHS classifications for structurally similar pyridine derivatives (e.g., acute toxicity, skin/eye irritation), researchers should:

- Use fume hoods to avoid inhalation (Category 1 Acute Toxicity) .

- Wear nitrile gloves, lab coats, and safety goggles (Category 2 Skin Irritation) .

- Store in airtight containers away from light and oxidizers (analogous to storage guidelines for pyridine derivatives in ).

- Methodology : Conduct a risk assessment using SDS templates (e.g., Sections 2.1–2.2 in ) and implement spill-response protocols (Section 4.1).

Q. What analytical techniques are suitable for characterizing the purity and structural integrity of 2-tert-butylsulfanyl-6-methylpyridine?

- Answer :

- NMR Spectroscopy : Confirm substituent positions (e.g., tert-butyl and methyl groups) via - and -NMR, referencing pyridine derivative data in .

- HPLC : Assess purity (≥98%) using methods validated for sulfanyl-pyridine analogs (e.g., ’s ≥98% HPLC protocol) .

- Mass Spectrometry : Verify molecular weight (e.g., 233.27 g/mol for similar compounds in ) .

Q. How can researchers design a scalable synthesis route for 2-tert-butylsulfanyl-6-methylpyridine?

- Answer :

- Step 1 : Optimize nucleophilic substitution between 6-methylpyridine-2-thiol and tert-butyl halides (analogous to tert-butyl coupling in ) .

- Step 2 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate non-polar byproducts .

- Validation : Compare yields and purity metrics (e.g., HPLC retention times) with literature benchmarks for pyridine derivatives .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR, IR) during synthesis be resolved?

- Answer :

- Multi-Technique Cross-Validation : Pair -NMR with 2D-COSY to resolve overlapping peaks (e.g., aromatic protons in pyridine rings) .

- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict chemical shifts and compare with experimental data (see ’s structural modeling approach) .

- Controlled Replicates : Repeat synthesis under inert atmospheres to rule out oxidation artifacts (Section 12.2 in notes degradation risks) .

Q. What methodologies assess the environmental impact of 2-tert-butylsulfanyl-6-methylpyridine?

- Answer :

- Ecotoxicity Testing : Conduct Daphnia magna acute toxicity assays (OECD 202) due to lacking data in Section 12.1 of .

- Degradation Studies : Use HPLC-MS to monitor hydrolytic stability under varied pH (Section 12.2 in suggests persistence risks) .

- QSAR Modeling : Predict bioaccumulation potential via EPI Suite, leveraging logP values from analogous compounds (e.g., logP ~2.5 for tert-butylpyridines) .

Q. How can computational methods predict the reactivity of 2-tert-butylsulfanyl-6-methylpyridine in catalytic systems?

- Answer :

- DFT Calculations : Map frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites (e.g., ’s InChIKey-based modeling) .

- Molecular Dynamics : Simulate ligand-metal interactions (e.g., with Pd or Ru) for catalytic applications .

- Benchmarking : Compare results with crystallographic data for related ligands (e.g., 2,2′-bipyridine analogs in ) .

Q. What strategies mitigate batch-to-batch variability in synthesizing 2-tert-butylsulfanyl-6-methylpyridine?

- Answer :

- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress .

- DoE Optimization : Use factorial design (e.g., varying temperature, solvent polarity) to identify critical parameters (’s synthesis protocols) .

- Stability Studies : Assess storage conditions (e.g., argon vs. air) to prevent degradation (Section 12.2 in ) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。